4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride
Overview
Description
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula C₇H₇Cl₂N₃. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of biological receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets by binding to active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be influenced by a variety of environmental factors. For instance, the compound is a white to light yellow crystalline solid with a melting point of about 215-220°C and is soluble in common organic solvents such as alcohols, ethers, ketones, but has poor solubility in water . These properties can affect how the compound is administered, how it is absorbed in the body, and how it interacts with its targets.
Biochemical Analysis
Biochemical Properties
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules for excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of 4-chloro-1H-1,3-benzodiazole with amines under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-1,3-benzodiazole: A closely related compound with similar structural features.
1H-1,3-benzodiazol-2-amine: Another derivative of benzodiazole with different substituents.
4-chloro-1H-indazole: A compound with a similar core structure but different functional groups.
Uniqueness
4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-chloro-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-2-1-3-5-6(4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKIHWVYMCAZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-12-5 | |
Record name | 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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